4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-3-4-6-17(12)23-19(15-10-28-11-16(15)22-23)21-20(25)14-8-7-13(2)18(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHONGXGWPSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antioxidant Activity
Research indicates that thienopyrazole compounds exhibit significant antioxidant properties. A study assessed the effects of various thienopyrazole derivatives on erythrocytes exposed to toxic substances, demonstrating that these compounds could mitigate oxidative stress by reducing erythrocyte malformations caused by toxins like 4-nonylphenol. The results showed a marked decrease in altered erythrocytes when treated with thienopyrazole derivatives compared to control groups (Table 1) .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Derivative A | 12 ± 1.03 |
| Thienopyrazole Derivative B | 0.6 ± 0.16 |
2. Antimicrobial Activity
Thienopyrazole derivatives have shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of thienopyrazoles demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Table 2) .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound A | 125 | 200 |
| Compound B | 100 | 150 |
3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of thienopyrazole derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS), leading to cell death . In particular, studies on similar pyrazole compounds indicate their efficacy in targeting specific cancer pathways.
Case Study 1: Erythrocyte Protection
In a controlled study involving Clarias gariepinus, exposure to toxic agents resulted in significant erythrocyte damage. However, treatment with thienopyrazole derivatives led to a notable reduction in cellular damage indicators, supporting their use as protective agents against oxidative stress .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of thienopyrazole derivatives against standard antibiotics revealed that certain derivatives exhibited superior antimicrobial activity, particularly against resistant strains of bacteria. This positions these compounds as potential candidates for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the thieno[3,4-c]pyrazole structure exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno[3,4-c]pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its unique substituents, making it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Properties
The pyrazole moiety is well-regarded for its anti-inflammatory effects. Compounds similar to 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been studied for their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could serve as a lead structure for developing new anti-inflammatory drugs .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. Researchers have explored various modifications to the benzamide core and the thieno[3,4-c]pyrazole moiety to enhance potency and selectivity against specific biological targets .
Case Studies
- Pyrazole Derivatives in Cancer Therapy : A study demonstrated that compounds with similar structures exhibited potent inhibition against RET kinase, a target in certain cancers. The findings suggest that modifications to the benzamide structure can yield compounds with enhanced efficacy against cancer cell proliferation .
- Anti-inflammatory Research : In another investigation, derivatives of thieno[3,4-c]pyrazole were evaluated for their anti-inflammatory activity. Results indicated that these compounds significantly reduced inflammation in preclinical models, supporting their potential therapeutic use .
Pharmacological Mechanisms
The pharmacological mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest involvement in multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Modulation of Cytokine Release : The compound may affect cytokine levels, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . A comparative analysis reveals critical distinctions:
Implications of Structural Variations
This may influence intermolecular interactions in crystal packing or binding affinity in biological systems.
Steric Effects: The ortho-tolyl group introduces steric hindrance near the thienopyrazole core, which could affect conformational flexibility relative to the para-tolyl analog.
Oxidation State : The absence of a 5-oxo group in the target compound suggests differences in hydrogen-bonding capacity and solubility.
Research Findings and Computational Insights
While experimental data for the target compound are scarce, insights can be extrapolated from methodologies applied to similar systems:
- Crystallographic Refinement : SHELXL is widely used for refining small-molecule structures, including handling anisotropic displacement parameters and validating geometric restraints . For example, the nitro group’s planarity and torsional angles could be analyzed using SHELXL’s constraint features.
- Molecular Visualization : ORTEP-3 and WinGX enable detailed visualization of displacement ellipsoids and molecular packing, critical for comparing steric effects between ortho- and para-tolyl substituents .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Use dry solvents (e.g., tetrahydrofuran) under inert atmospheres to prevent hydrolysis, as moisture can degrade intermediates . Catalysts such as sodium hydride or palladium-based systems may enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures). Reaction temperatures typically range from 60–80°C, with yields improved by slow reagent addition to minimize side reactions .
Q. How can the compound’s structure be rigorously characterized using spectroscopic methods?
- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm aromatic protons, methyl groups, and nitro functionality. FT-IR identifies nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (<0.5 ppm error). X-ray crystallography, if feasible, resolves stereochemical ambiguities in the thieno[3,4-c]pyrazole core .
Q. Which solvents are suitable for in vitro biological testing, considering solubility and stability?
- Methodological Answer: Solubility screening in DMSO (10 mM stock) is standard, but ensure dilution in aqueous buffers (PBS, pH 7.4) to <1% DMSO to avoid cellular toxicity. For stability, conduct kinetic studies in PBS at 37°C over 24–72 hours, monitoring degradation via HPLC. Alternative solvents like ethanol or PEG-400 may improve solubility for hydrophobic moieties .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Employ siRNA knockdown or CRISPR-Cas9 models to validate specificity. Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina, Glide) to model binding to hypothesized targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS, AMBER) assessing binding stability (RMSD <2 Å). Pharmacophore mapping (Phase, Schrödinger) identifies critical functional groups. Pair with QSAR models to correlate structural features (e.g., nitro group position) with activity .
Q. What strategies enhance target selectivity through functional group modifications?
- Methodological Answer: Systematically replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents. Introduce steric hindrance via ortho-substituted aryl groups to block off-target binding. Use parallel synthesis to generate a 10–20 member library, screened against primary and counter-targets. Analyze selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) to prioritize candidates .
Q. How can environmental stability and degradation pathways be assessed under varying conditions?
- Methodological Answer: Conduct accelerated stability studies: expose the compound to UV light (ICH Q1B), elevated temperatures (40–60°C), and hydrolytic conditions (pH 1–13). Analyze degradation products via LC-MS/MS and identify major pathways (e.g., nitro reduction, amide hydrolysis). Use EPI Suite to predict environmental fate, including bioaccumulation and aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
